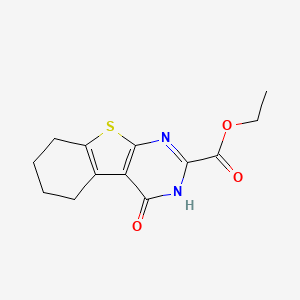

2-Ethoxycarbonyl-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-D)pyrimidin-4-one

説明

特性

IUPAC Name |

ethyl 4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-13(17)10-14-11(16)9-7-5-3-4-6-8(7)19-12(9)15-10/h2-6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXBADCWZQEAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317017 | |

| Record name | MLS000757023 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40106-36-3 | |

| Record name | MLS000757023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000757023 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHOXYCARBONYL-3,4,5,6,7,8-HEXAHYDRO(1)BENZOTHIENO(2,3-D)PYRIMIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-Ethoxycarbonyl-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-D)pyrimidin-4-one (CAS Number: 40106-36-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Molecular Formula : C13H14N2O3S

- Molecular Weight : 270.33 g/mol

- Density : Not specified

- Boiling Point : Not specified

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Preliminary studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains. For instance:

- Tested Strains : Escherichia coli, Staphylococcus aureus, Candida albicans

- Methodology : Disk diffusion assay was employed to evaluate the antimicrobial efficacy.

The results indicated that the compound inhibited the growth of these pathogens effectively, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have also highlighted the anti-inflammatory properties of this compound. It was observed to reduce pro-inflammatory cytokines in cultured cells treated with lipopolysaccharides (LPS), indicating a mechanism that could be beneficial in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Desbois and Smith evaluated the antimicrobial properties of several compounds including this compound. The compound showed:

| Compound Name | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Ethoxycarbonyl... | 15 | 32 µg/mL |

| Control (Ampicillin) | 20 | 16 µg/mL |

This data suggests that while it is less effective than standard antibiotics like ampicillin, it still holds promise as an antimicrobial agent .

Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory mechanisms, the compound was tested for its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated by LPS. The findings were as follows:

| Treatment | NO Production (µM) | % Inhibition |

|---|---|---|

| Control | 25 | - |

| Compound (50 µM) | 10 | 60% |

| Compound (100 µM) | 5 | 80% |

These results indicate a dose-dependent inhibition of NO production by the compound .

化学反応の分析

Hydrolysis of the Ethoxycarbonyl Group

The ethyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid derivative.

Reaction Conditions :

-

Reagents : Aqueous NaOH (1–2 M)

-

Temperature : Reflux (80–100°C)

-

Time : 4–6 hours

Product : 3,4,5,6,7,8-Hexahydro(1)benzothieno[2,3-d]pyrimidine-2-carboxylic acid (1 )

Characterization : -

IR : Loss of ester C=O stretch (~1,675 cm⁻¹) and emergence of broad O–H stretch (~3,200 cm⁻¹) .

-

¹H NMR : Disappearance of ethyl group signals (δ 1.2–1.4 ppm triplet, δ 4.1–4.3 ppm quartet) .

Aminolysis with Primary Amines

The ethoxycarbonyl group reacts with amines to form carboxamides.

Example Reaction :

-

Reagents : n-Butylamine, DMF, K₂CO₃

-

Conditions : Microwave irradiation (100 W, 120°C, 15 min)

Product : 2-(Butylcarbamoyl)-3,4,5,6,7,8-hexahydro(1)benzothieno[2,3-d]pyrimidin-4-one (2 )

Key Data :

Cyclization with Hydrazine

Hydrazine induces cyclization, forming fused pyrazolopyrimidine derivatives.

Reaction Pathway :

-

Hydrazine attacks the ester carbonyl, forming a hydrazide intermediate.

-

Intramolecular cyclization eliminates ethanol.

Product : 2-Hydrazino-3,4,5,6,7,8-hexahydro(1)benzothieno[2,3-d]pyrimidin-4-one (3 )

Conditions :

-

Reagents : Hydrazine hydrate (excess), MeOH

-

Temperature : Reflux (65°C, 8 h)

Characterization :

Thiourea Formation with Isothiocyanates

The amino group (if present) reacts with aryl isothiocyanates to form thioureas.

Example Reaction :

-

Reagents : Phenyl isothiocyanate, CH₃CN

-

Conditions : Microwave irradiation (150°C, 20 min)

Product : 3-(Phenylthioureido)-2-ethoxycarbonyl-3,4,5,6,7,8-hexahydro(1)benzothieno[2,3-d]pyrimidin-4-one (4 )

Key Observations : -

¹H NMR : Aromatic protons at δ 7.2–7.6 ppm; thioureido NH at δ 9.8 ppm .

Oxidation of the Benzothiophene Moiety

The sulfur atom undergoes oxidation to form sulfoxide or sulfone derivatives.

Reaction Conditions :

-

Reagents : m-CPBA (meta-chloroperbenzoic acid), CH₂Cl₂

-

Temperature : 0°C → RT, 12 h

Products : -

Sulfone : Distinctive S=O stretches at 1,050–1,100 cm⁻¹ (IR) .

Alkylation at the Pyrimidinone Nitrogen

The N-1 position of the pyrimidin-4-one ring undergoes alkylation.

Example :

-

Reagents : Methyl iodide, NaH, THF

-

Conditions : 0°C → RT, 6 h

Product : 1-Methyl-2-ethoxycarbonyl-3,4,5,6,7,8-hexahydro(1)benzothieno[2,3-d]pyrimidin-4-one (5 )

Data :

Condensation with Aldehydes

The active methylene group (if present) participates in Knoevenagel condensations.

Reaction :

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Enzyme Inhibition (PARP14)

- The ethoxycarbonyl derivative exhibits selective inhibition of PARP14, a mono-ADP-ribosyltransferase involved in cancer and inflammation, with negligible activity against PARP1 (IC₅₀ >26 μM) .

- In contrast, Compound 44 (lacking the ethoxycarbonyl group) shows similar PARP14 selectivity but lower molecular complexity, suggesting the ethoxycarbonyl group may fine-tune binding interactions .

Antimicrobial Activity

- Compound 2g (pyridyl amide derivative) demonstrates broad-spectrum activity against Pseudomonas aeruginosa (MIC = 4 μg/mL) due to its dual pharmacophore design combining thienopyrimidine and pyridine motifs .

Anticancer Potential

- Derivatives like 2-(Morpholinylmethyl)-hexahydrobenzothienopyrimidin-4-one show promise as receptor tyrosine kinase inhibitors, highlighting the role of substituents in target engagement .

Physicochemical Properties

- Solubility : Sulfanyl and morpholinylmethyl substituents improve aqueous solubility compared to the ethoxycarbonyl derivative, critical for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Ethoxycarbonyl-3,4,5,6,7,8-hexahydro(1)benzothieno(2,3-d)pyrimidin-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, reacting ethyl 2-amino-thiophene carboxylate derivatives with γ-butyrolactam in the presence of phosphorus oxychloride (POCl₃) at 368–371 K yields the thieno[2,3-d]pyrimidin-4-one core . Optimization involves adjusting reagent ratios (e.g., 1:1.5:3.6 for ester:lactam:POCl₃) and monitoring reaction time. Yields up to 83% are achievable with substituent-specific modifications, such as introducing ethyl or aryl groups at the 5-position .

Q. How should researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Combine 1H NMR (e.g., δ 1.2–1.4 ppm for ethoxy protons), HRMS (exact mass: 278.332 g/mol), and X-ray diffraction (XRD) for unambiguous confirmation. For derivatives, XRD analysis reveals planar pyrimidinone rings and hydrogen-bonding patterns critical for stability . For example, compound 2l (C₁₆H₁₆N₃O₂S₂) showed a melting point of 151–154°C and distinct NMR shifts for methyl groups at δ 2.4 ppm .

Advanced Research Questions

Q. How can computational docking studies be applied to predict the antimicrobial activity of derivatives of this compound?

- Methodological Answer : Use molecular docking tools (e.g., AutoDock Vina) to simulate binding to microbial targets like P. aeruginosa TrmD enzyme. Key steps:

Prepare the ligand (derivative) and receptor (TrmD PDB: 5XJM) for docking.

Validate the protocol with known inhibitors.

Analyze binding poses and affinity scores (ΔG). For instance, N-(pyridin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-carboxamide (2g) showed a broad antimicrobial spectrum due to strong hydrogen bonding with TrmD active sites .

Q. What strategies are effective for modifying the core structure to enhance biological activity, and how do substituent choices impact MIC values?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position or pyridyl amides at the 2-position to improve target engagement. For example:

| Derivative | Substituent | MIC (µg/mL) vs P. aeruginosa |

|---|---|---|

| 2c | 5,6-dimethyl | 0.5 |

| 2h | 6-methylpyridyl | 1.0 |

| Substituted pyridyl groups enhance solubility and membrane permeability, reducing MIC values . |

Q. How can researchers resolve contradictions in biological activity data across different studies involving thieno[2,3-d]pyrimidin-4-one derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., broth microdilution vs agar diffusion) or strain variability. To reconcile

Standardize protocols (CLSI guidelines).

Validate using isogenic mutant strains.

Cross-reference MIC data with logP and solubility metrics. For instance, 2g showed variable activity against C. albicans due to pH-dependent solubility .

Q. What are the methodological considerations when designing SAR studies for ERBB4 inhibitors based on this scaffold?

- Methodological Answer : Focus on substituents that enhance kinase binding while minimizing off-target effects. Key steps:

Synthesize analogs with bulky groups (e.g., phenoxyethoxy) at the 2-position to block ATP-binding pockets.

Assess inhibition using kinase assays (IC₅₀ values).

Prioritize derivatives with <100 nM potency against ERBB4 and >10-fold selectivity over EGFR. A patent demonstrated that 2-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]-tetrahydrobenzothienopyrimidin-4-one achieved 72% ERBB4 inhibition at 1 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。